molecular formula C19H20ClF2N3O2S B2789649 N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-METHOXYBENZAMIDE HYDROCHLORIDE CAS No. 1216678-74-8

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-METHOXYBENZAMIDE HYDROCHLORIDE

Cat. No.: B2789649
CAS No.: 1216678-74-8
M. Wt: 427.89
InChI Key: KZOXGYHOUXKMGS-UHFFFAOYSA-N
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Description

N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide hydrochloride is a benzamide derivative characterized by a benzothiazole core substituted with fluorine atoms at the 4- and 6-positions. The molecule also features a dimethylaminoethyl group and a methoxybenzamide moiety, with a hydrochloride counterion enhancing solubility.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3O2S.ClH/c1-23(2)7-8-24(18(25)12-5-4-6-14(9-12)26-3)19-22-17-15(21)10-13(20)11-16(17)27-19;/h4-6,9-11H,7-8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOXGYHOUXKMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC(=CC=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-METHOXYBENZAMIDE HYDROCHLORIDE typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Dimethylaminoethyl Group: This can be done via nucleophilic substitution reactions using dimethylaminoethyl chloride.

    Formation of the Methoxybenzamide Moiety: The methoxybenzamide group can be introduced through amide bond formation using 3-methoxybenzoic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions could target the benzothiazole ring or the amide bond, potentially leading to ring-opening or amine formation.

    Substitution: The fluorine atoms on the benzothiazole ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Amines or reduced benzothiazole derivatives.

    Substitution: Substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving benzothiazole derivatives.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Applications in materials science, such as the development of novel polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-METHOXYBENZAMIDE HYDROCHLORIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorine atoms and the benzothiazole ring could play a crucial role in binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be compared to other benzamide derivatives, particularly those with pesticidal or catalytic applications. Below is a detailed analysis based on substituent effects and available evidence:

Structural and Functional Group Analysis

Compound Name Core Structure Key Substituents Potential Applications
Target Compound Benzothiazole 4,6-Difluoro; 3-methoxybenzamide; dimethylaminoethyl Hypothesized for kinase inhibition or antimicrobial activity (structural inference)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Methyl; hydroxy-dimethylethyl Metal-catalyzed C–H bond functionalization (N,O-bidentate directing group)
N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) Benzamide 2,3-Dichlorophenyl; ethoxymethoxy Herbicide (cellulose biosynthesis inhibitor)
N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) Pyridinecarboxamide 2,4-Difluorophenyl; trifluoromethylphenoxy Herbicide (phytoene desaturase inhibitor)

Key Observations

Substituent Impact on Bioactivity: The difluorobenzothiazole moiety in the target compound may enhance metabolic stability and membrane permeability compared to simpler benzamides like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . Fluorine atoms are known to reduce oxidative metabolism and improve lipophilicity. The dimethylaminoethyl group introduces a basic nitrogen, likely increasing water solubility (especially as a hydrochloride salt) and enabling ionic interactions with biological targets, distinguishing it from non-ionizable analogs like etobenzanid .

Comparison with Pesticidal Benzamides :

  • Unlike etobenzanid and diflufenican, which rely on halogenated aryl groups (e.g., dichlorophenyl, difluorophenyl) for herbicidal activity, the target compound’s benzothiazole core may confer selectivity toward different biological pathways, such as enzyme inhibition in pathogens or cancer cells.

Synthetic Challenges :

  • The presence of multiple fluorine atoms and a benzothiazole ring in the target compound likely necessitates specialized synthetic routes (e.g., fluorination via Balz-Schiemann reactions or thiazole cyclization), contrasting with simpler benzamide syntheses described in .

Biological Activity

N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and findings from recent studies.

  • Molecular Formula : C13H17F2N3S
  • Molar Mass : 285.36 g/mol
  • Density : 1.274 g/cm³ (predicted)
  • pKa : 9.73 (predicted)

Synthesis

The synthesis of this compound generally involves multi-step organic reactions, including:

  • Formation of the benzothiazole ring.
  • Introduction of fluorine at the 4 and 6 positions using fluorinating agents.
  • Coupling with dimethylaminoethyl and methoxybenzamide moieties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research evaluating the effects on various cancer cell lines (A431, A549, H1299) demonstrated significant inhibition of cell proliferation. The compound was shown to induce apoptosis and arrest the cell cycle at specific concentrations (1, 2, and 4 μM), similar to other known anticancer agents .

Table 1: Effects on Cancer Cell Lines

Cell LineProliferation Inhibition (%)Apoptosis InductionCell Cycle Arrest
A43170%YesG0/G1 phase
A54965%YesG0/G1 phase
H129960%YesG0/G1 phase

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by reducing the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7). This dual action makes it a promising candidate for therapeutic strategies targeting both cancer and inflammation .

Mechanism of Action
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key signaling pathways associated with cancer cell survival and inflammation:

  • AKT Pathway : Inhibition leads to reduced survival signals in cancer cells.
  • ERK Pathway : Suppression results in decreased proliferation and migration of cancer cells.

Case Studies

A notable case study involved a series of benzothiazole derivatives where this compound was evaluated alongside other compounds. This study confirmed its superior activity against A431 and A549 cells compared to other derivatives tested .

Q & A

Q. What are the optimal synthetic routes for N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide hydrochloride, and how are purity and yield monitored?

  • Methodological Answer : The synthesis involves multi-step reactions starting with fluorinated benzothiazole intermediates. Key steps include:
  • Cyclization of fluorinated precursors under reflux with HCl to form the benzothiazole core .

  • Amidation using dimethylaminoethylamine under inert conditions.

  • Purification via column chromatography (eluents: dichloromethane/methanol mixtures) and HPLC to monitor purity (>95% by area normalization) .

  • Critical Parameters : Temperature control (±2°C), pH stabilization (6–7), and anhydrous conditions to avoid hydrolysis of the dimethylaminoethyl group .

    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationHCl (conc.), reflux, 12h6892%
AmidationDMF, 80°C, N₂ atmosphere7589%
PurificationCH₂Cl₂/MeOH (9:1)8598%

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at δ 3.8 ppm, benzothiazole protons at δ 7.2–8.1 ppm) .
  • FT-IR for functional groups (C=O stretch at ~1680 cm⁻¹, C-F at 1100–1200 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 423.0925) .

Q. What stability challenges arise during storage, and how are they mitigated?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Stability protocols include:
  • Storage in amber vials under argon at –20°C.
  • Lyophilization for long-term storage.
  • Regular stability assays via HPLC to detect hydrolysis byproducts (e.g., free benzamide) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to neurological targets (e.g., kinases or GPCRs)?

  • Methodological Answer :
  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina with crystal structures (e.g., PDB: 4ZUD for kinases).
  • MD Simulations : GROMACS for 100 ns trajectories to assess binding stability.
  • Key Metrics : RMSD (<2 Å), binding free energy (MM-PBSA) .
    • Contradiction Note : Discrepancies between in silico predictions and in vitro IC₅₀ values may arise from solvation effects or protonation state variability .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across cell lines)?

  • Methodological Answer :
  • Dose-Response Normalization : Use internal controls (e.g., staurosporine for apoptosis assays).
  • Cell Line Authentication : STR profiling to exclude contamination.
  • Meta-Analysis : Apply Bayesian statistics to aggregate data from ≥3 independent studies .

Q. How does the dimethylaminoethyl moiety influence pharmacokinetic properties, and what modifications optimize bioavailability?

  • Methodological Answer :
  • LogP/D Analysis : Replace dimethylaminoethyl with pyrrolidinylethyl to reduce polarity (cLogP from –1.2 to 0.8).
  • Metabolic Stability : Microsomal assays (human liver microsomes) with LC-MS/MS to track N-demethylation .

Q. What advanced analytical methods quantify trace impurities (<0.1%) in bulk samples?

  • Methodological Answer :
  • LC-QTOF-MS : Detect impurities at 0.01% levels via untargeted profiling.
  • NMR Relaxation Editing : Suppress main compound signals to highlight impurities .

Critical Notes

  • For mechanistic studies, integrate isotopic labeling (e.g., ¹⁸O in methoxy groups) with tandem MS .

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